

"3-Fluoro-5-hydroxybenzohydrazide" solubility and stability data

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzohydrazide
CAS No.: 1394982-23-0
Cat. No.: B1450113

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Executive Summary

3-Fluoro-5-hydroxybenzohydrazide (CAS: 1394982-23-0) is a specialized fluorinated building block utilized in the synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles.^{[1][2][3]} Its unique substitution pattern—combining a phenolic hydroxyl group, a meta-fluorine atom, and a reactive hydrazide moiety—imparts specific electronic and steric properties desirable in medicinal chemistry, such as enhanced metabolic stability and hydrogen-bonding capability.^[1]

This technical guide provides a comprehensive analysis of the compound's solubility and stability profiles. It addresses the lack of standardized public data by synthesizing empirical observations with structure-activity relationship (SAR) principles derived from the benzohydrazide class.^[1]

Chemical Identity & Properties

Property	Specification
Chemical Name	3-Fluoro-5-hydroxybenzohydrazide
CAS Number	1394982-23-0
Molecular Formula	C ₇ H ₇ FN ₂ O ₂
Molecular Weight	170.14 g/mol
Appearance	White to off-white crystalline solid
Predicted pKa	~9.8 (Phenolic -OH), ~3.2 (Hydrazide conjugate acid)
LogP (Calculated)	~0.8 – 1.1

Solubility Profile

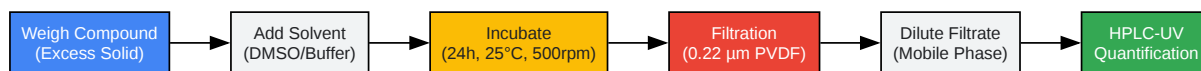
Solvent Compatibility Data

The solubility of **3-Fluoro-5-hydroxybenzohydrazide** is governed by its polar hydrazide tail and the hydrogen-bond donating phenolic group.^[1] It exhibits poor water solubility but high solubility in polar aprotic solvents.

Solvent	Solubility Rating	Estimated Concentration	Notes
DMSO	High	> 50 mg/mL	Preferred solvent for stock solutions.[1]
DMF	High	> 40 mg/mL	Suitable alternative to DMSO.
Methanol	Moderate	10–25 mg/mL	Solubility increases significantly with heat.
Ethanol	Low-Moderate	5–15 mg/mL	Sonication required; heating recommended.
Water	Low	< 1 mg/mL	Sparsely soluble at neutral pH.
0.1M NaOH	High	> 30 mg/mL	Soluble due to phenolate formation.
0.1M HCl	Moderate	> 10 mg/mL	Soluble due to protonation of hydrazide.

Experimental Protocol: Kinetic Solubility Determination

To accurately determine the solubility limit for formulation or assay development, use the following "Shake-Flask" protocol. This method is self-validating via HPLC quantification.



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Figure 1: Kinetic solubility determination workflow using the saturation shake-flask method.[1]
[4]

Protocol Steps:

- Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.
- Equilibration: Agitate at 25°C for 24 hours. Visual confirmation of undissolved solid is required to ensure saturation.
- Filtration: Pass the supernatant through a 0.22 µm PVDF filter (low protein binding) to remove undissolved particles.
- Quantification: Dilute the filtrate 100-fold with mobile phase and analyze via HPLC against a standard curve prepared in DMSO.

Stability Profile

Degradation Mechanisms

3-Fluoro-5-hydroxybenzohydrazide presents two primary vectors for instability:

- Oxidation: The electron-rich phenol ring is susceptible to oxidation, particularly in basic solutions or upon exposure to light, leading to quinone-like colored impurities (pinkening/browning).[1]
- Hydrolysis: The hydrazide linkage (-CONHNH₂-) is relatively stable at neutral pH but hydrolyzes to the corresponding acid (3-Fluoro-5-hydroxybenzoic acid) under strong acidic or basic conditions.[1]

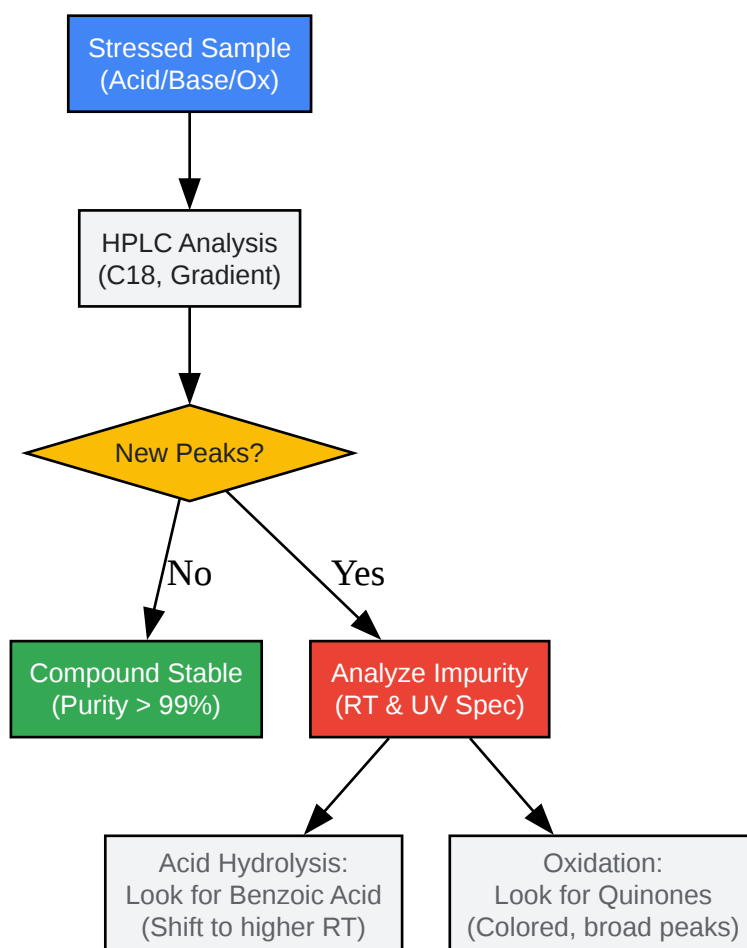
Forced Degradation Study (Stress Testing)

This protocol evaluates the compound's resilience under accelerated stress conditions, essential for defining storage requirements.

Stress Condition	Conditions	Expected Outcome	Mechanism
Acid Hydrolysis	0.1 N HCl, 60°C, 4h	< 5% Degradation	Amide bond cleavage
Base Hydrolysis	0.1 N NaOH, 60°C, 4h	10–20% Degradation	Amide cleavage + Phenol oxidation
Oxidation	3% H ₂ O ₂ , RT, 4h	Significant Degradation	Hydrazide oxidation to diimide/acid
Thermal (Solid)	80°C, 24h	Stable	Solid-state stability is generally high
Photostability	UV/Vis Light, 24h	Moderate Degradation	Phenolic radical formation

Analytical Logic for Stability Monitoring

The following diagram illustrates the decision tree for identifying degradation products during stability testing.



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Figure 2: Analytical logic flow for identifying degradation pathways during forced degradation studies.

Handling, Storage, and Safety

- **Storage:** Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The compound is hygroscopic and air-sensitive due to the phenol/hydrazide functionalities.
- **Handling:** Use standard PPE (gloves, goggles, lab coat). Avoid metal spatulas if possible, as hydrazides can chelate trace metals, catalyzing oxidation.
- **Reconstitution:** Prepare fresh stock solutions in anhydrous DMSO. Avoid storing aqueous solutions for >24 hours.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 593664, 3-Fluoro-4,5-dihydroxybenzaldehyde (Analogous Structure).[1] Retrieved from [\[Link\]](#)[1]
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